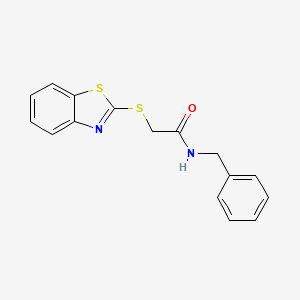

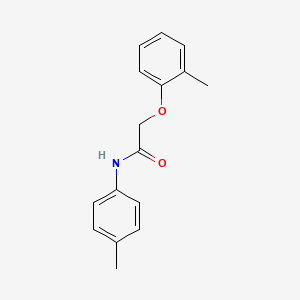

2-(1,3-benzothiazol-2-ylthio)-N-benzylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 2-(1,3-benzothiazol-2-ylthio)-N-benzylacetamide involves several steps, including the reaction of specific thione derivatives with chloroacetamide compounds, followed by various characterization techniques such as 1H NMR, FTIR, and mass spectroscopy. For instance, Duran and Canbaz (2013) detailed the synthesis of drug precursors by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirming structures via spectroscopic methods and determining their acidity constants through UV spectroscopic studies (Duran & Canbaz, 2013).

Molecular Structure Analysis

The structural elucidation of these compounds, including 2-(1,3-benzothiazol-2-ylthio)-N-benzylacetamide, often employs advanced spectroscopic techniques. For example, Al-Omran and El-Khair (2014) utilized 1H-NMR, 13C-NMR, and X-ray crystallography to determine the molecular structure of synthesized compounds, highlighting the importance of these methods in confirming chemical structures (Al-Omran & El-Khair, 2014).

Chemical Reactions and Properties

The chemical behavior of 2-(1,3-benzothiazol-2-ylthio)-N-benzylacetamide derivatives can be complex, involving multiple reaction pathways and properties. For instance, the reaction between chloroacetamide derivatives and specific reagents can yield a variety of compounds with distinct chemical properties, as explored by Inkaya (2018) through experimental and theoretical methods, providing insights into the reactivity and stability of these molecules (Inkaya, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and thermal stability, are crucial for their practical applications. Techniques like TG/DTA thermal analysis and single-crystal X-ray diffraction are employed to assess these properties, as demonstrated by the work of Rezki (2016), who synthesized and characterized derivatives under various conditions, highlighting their potential in biomedical applications (Rezki, 2016).

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for understanding the potential applications of these compounds. Studies like those by Raghavendra et al. (2012) have evaluated the anti-inflammatory activity of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, indicating the significance of chemical properties in medicinal chemistry (Raghavendra et al., 2012).

科学的研究の応用

Corrosion Inhibition

- Benzothiazole derivatives, including compounds related to 2-(1,3-benzothiazol-2-ylthio)-N-benzylacetamide, have been studied as corrosion inhibitors for carbon steel in acidic environments. These compounds showed high inhibition efficiencies and can be adsorbed onto surfaces both physically and chemically (Hu et al., 2016).

Antitumor Properties

- A range of benzothiazole derivatives has been synthesized and evaluated for antitumor activity. These compounds displayed potential anticancer activity against various human tumor cell lines, with some showing considerable activity against specific cancer cell lines (Yurttaş et al., 2015).

- Other studies also confirmed the significant anticancer properties of benzothiazole derivatives, with certain compounds being effective against lung adenocarcinoma, breast adenocarcinoma, and hepatocellular carcinoma cell lines (Altıntop et al., 2019).

Chemical Synthesis Applications

- Benzothiazole compounds have been used in the synthesis of a variety of chemical structures, such as benzimidazothiazoles, through palladium-catalyzed carbonylative multicomponent synthesis. This demonstrates their utility as building blocks in organic synthesis (Veltri et al., 2016).

- They are also involved in the synthesis of biologically active molecules like quinoline based 1,2,4-triazoles, showcasing their versatility in medicinal chemistry (Patel & Park, 2014).

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-15(17-10-12-6-2-1-3-7-12)11-20-16-18-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFYXXZTCUZKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)

![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)